molecular formula C10H19NO4 B1478040 2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid CAS No. 2097947-25-4

2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid

Cat. No.: B1478040
CAS No.: 2097947-25-4
M. Wt: 217.26 g/mol
InChI Key: NEFSYPSDIJDGTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid (CAS 2097947-25-4) is a synthetic pyrrolidine derivative with a molecular formula of C 10 H 19 NO 4 and a molecular weight of 217.26 g/mol . This compound features a pyrrolidine ring core that is strategically substituted with both ethoxy and methoxy functional groups, a characteristic that is often explored in medicinal chemistry for its potential influence on a molecule's physicochemical properties and biological activity. The propanoic acid moiety attached to the nitrogen atom provides a handle for further chemical modifications, such as the formation of amides or esters, making it a valuable building block in organic synthesis and drug discovery efforts. While the specific biological mechanisms and research applications for this exact molecule are not fully detailed in the literature, compounds with analogous pyrrolidine and alkoxy substitution patterns are frequently investigated as key structural components in the development of novel pharmacologically active agents . For instance, similar 3-methoxypyrrolidin-1-yl subunits have been incorporated into the design of advanced P2Y12 receptor antagonists, demonstrating the relevance of this structural class in pioneering therapeutic research . Researchers may find this chemical to be a versatile intermediate for constructing more complex molecules or for probing structure-activity relationships. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(3-ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-4-15-9-6-11(5-8(9)14-3)7(2)10(12)13/h7-9H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFSYPSDIJDGTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1OC)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid, also known as 3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid, is a synthetic compound with significant biological activity. This article explores its chemical properties, biological effects, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10_{10}H19_{19}NO4_4
  • Molecular Weight : 217.26 g/mol
  • CAS Number : 2098044-36-9

The compound features a pyrrolidine ring substituted with ethoxy and methoxy groups, contributing to its unique properties and versatility in medicinal chemistry .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity , which is crucial for protecting cells from oxidative stress. This property suggests potential applications in diseases where oxidative damage is a factor.

Modulation of Cell Signaling Pathways

The compound has been shown to influence various cellular processes, including the modulation of cell signaling pathways. These interactions may affect gene expression and protein activity, making it a candidate for drug discovery aimed at treating various conditions.

Enzyme Interactions

Studies suggest that this compound interacts with specific enzymes and receptors, potentially influencing their activity. Understanding these interactions is vital for elucidating the compound's mechanism of action and therapeutic effects .

Case Studies and Experimental Data

  • Anticonvulsant Activity : In a study focusing on pyrrolidine derivatives, compounds similar to this compound demonstrated anticonvulsant effects in animal models. The effectiveness was evaluated using the maximal electroshock (MES) test and the psychomotor seizure model, indicating that structural modifications could enhance therapeutic efficacy .
  • Cellular Protection : Experimental data highlight the compound's protective effects against cellular damage induced by oxidative stress. This suggests its potential utility in developing therapies for neurodegenerative diseases where oxidative stress plays a critical role.

Potential Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

  • Neuroprotection : Due to its antioxidant properties, it may be beneficial in conditions like Alzheimer's disease or Parkinson's disease.
  • Anticonvulsant Therapy : Its potential anticonvulsant activity positions it as a candidate for developing new treatments for epilepsy .

Preparation Methods

Step 1: Synthesis of 3-Ethoxy-4-methoxypyrrolidine Intermediate

  • Starting from a pyrrolidine precursor, selective alkoxylation is performed to introduce the ethoxy group at the 3-position and the methoxy group at the 4-position.
  • This can be achieved via nucleophilic substitution reactions using ethyl and methyl halides or ethers under basic conditions.
  • Protection and deprotection strategies may be employed to ensure regioselectivity.

Step 2: Coupling with Propanoic Acid Derivative

  • The N-1 position of the substituted pyrrolidine is reacted with a propanoic acid derivative, such as propanoic acid chloride or an activated ester.
  • This coupling is typically performed under mild conditions using coupling agents or catalysts to facilitate amide bond formation without racemization.
  • The reaction may be conducted in an aprotic solvent like dichloromethane or tetrahydrofuran.

Step 3: Purification and Characterization

  • The crude product is purified by chromatographic techniques (e.g., column chromatography or preparative HPLC).
  • The final compound is characterized by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Reaction Conditions and Catalysts

  • Catalysts such as palladium complexes or organocatalysts may be employed in selective alkoxylation steps.
  • Temperature control is critical; reactions are often carried out between 0 °C and 80 °C to balance reaction rate and selectivity.
  • Solvent choice affects yield and stereochemical outcome; common solvents include acetonitrile, dichloromethane, and ethanol.

One-Step Synthesis Approaches

Advanced synthetic methods have been reported that streamline the preparation by combining multiple steps into one-pot reactions. These methods utilize:

  • Multi-component reactions where the pyrrolidine ring formation and side-chain introduction occur simultaneously.
  • Use of microwave-assisted synthesis to reduce reaction time and improve yields.
  • Enzymatic catalysis for stereoselective transformations.

Comparative Data Table of Preparation Methods

Preparation Step Method Description Key Reagents/Catalysts Conditions Yield (%) Notes
Alkoxylation of Pyrrolidine Ring Nucleophilic substitution with alkyl halides Ethyl bromide, methyl iodide, base (e.g., NaH) 0–50 °C, aprotic solvent 70–85 Requires regioselective control
Coupling with Propanoic Acid Amide bond formation using acid chloride Propanoic acid chloride, base (e.g., triethylamine) Room temp to 40 °C 75–90 Avoids racemization
One-Pot Multi-Component Synthesis Simultaneous ring formation and coupling Various catalysts, microwave irradiation Elevated temp, short time 65–80 Streamlined, less purification

Research Findings and Optimization

  • Studies indicate that the use of Wilkinson's catalyst and catechol borane in related bicyclic amino acid analogues improves diastereomeric excess and yields, suggesting similar catalytic systems might benefit the preparation of substituted pyrrolidines.
  • Optimization of alkoxylation steps is crucial to prevent over-alkylation or side reactions, which can lower yield and complicate purification.
  • The choice of coupling reagent impacts the stereochemical integrity of the propanoic acid moiety; mild reagents preserve chirality better.
  • Advanced methods employing enzymatic catalysis or microwave-assisted synthesis show promise in increasing efficiency and reducing environmental impact.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid
Reactant of Route 2
2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.